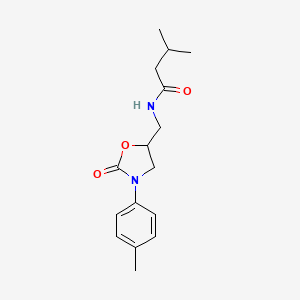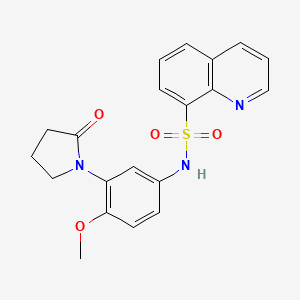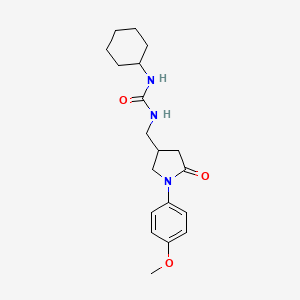
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide (DCB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes and interact with various cellular components.
Mécanisme D'action
The exact mechanism of action of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases and protein kinases. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Protein kinases are enzymes that add phosphate groups to proteins, which can activate or deactivate them. By inhibiting the activity of these enzymes, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide can alter gene expression and protein activity, leading to various cellular effects.
Biochemical and Physiological Effects:
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience research, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission. 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to interact with intracellular targets. Additionally, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has shown promising results in inhibiting the growth of cancer cells and modulating neuronal activity, making it a useful tool in cancer and neuroscience research. However, one limitation of using 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Orientations Futures
There are several potential future directions for research involving 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide. One area of interest is the development of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide derivatives with improved potency and selectivity. Another area of interest is the use of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1-cyanocyclobutane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction yields 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide as a white solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been used in various scientific research studies due to its ability to interact with different cellular components. It has been used as a tool to study the function of various proteins such as histone deacetylases and protein kinases. 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has also been used in cancer research as it has shown promising results in inhibiting the growth of cancer cells. Additionally, 2,3-dichloro-N-(1-cyanocyclobutyl)benzamide has been used in neuroscience research to study the function of ion channels and neurotransmitter receptors.
Propriétés
IUPAC Name |
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-4-1-3-8(10(9)14)11(17)16-12(7-15)5-2-6-12/h1,3-4H,2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLXTZLZVULMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(1-cyanocyclobutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2631599.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2631602.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)
![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)


![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)